
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-methoxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Research is ongoing to explore the full potential of this compound in these areas.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it a valuable component in the formulation of products with specific characteristics.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
- N-(2-methylphenyl)-1,3-benzothiazol-2-amine
- N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Uniqueness
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives. The combination of these substituents can enhance its interaction with specific molecular targets, potentially leading to improved therapeutic properties.
Biological Activity
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H12N2OS
- Molecular Weight : 232.30 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that compounds within the benzothiazole class exhibit various biological activities, primarily through the following mechanisms:
- Antitumor Activity : Benzothiazole derivatives have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with cellular targets, leading to growth inhibition in various cancer cell lines.
- Antiviral Properties : Some derivatives have demonstrated inhibitory effects against viruses like MERS-CoV, suggesting potential applications in antiviral drug development. The compound's ability to interfere with viral replication mechanisms has been highlighted in several studies.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and viral replication, although detailed studies on this specific compound are still limited.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of benzothiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study reported an IC50 value of approximately 0.09 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antiviral Activity Against MERS-CoV
Another research highlighted the antiviral properties of benzothiazole derivatives against MERS-CoV. The compound demonstrated an IC50 value of 0.09 μM, showcasing its potential as a candidate for developing antiviral therapies aimed at coronaviruses . This activity is attributed to its ability to disrupt viral entry or replication processes.
Conclusion and Future Directions
This compound shows promising biological activity with significant implications for cancer therapy and antiviral treatment. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.
Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To understand the precise molecular pathways affected by this compound.
- Structural Modifications : To enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-7-8-13(18-2)12(9-10)17-15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSMIGJGKNPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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